4-Methoxyindoline-1-carboximidamide

Description

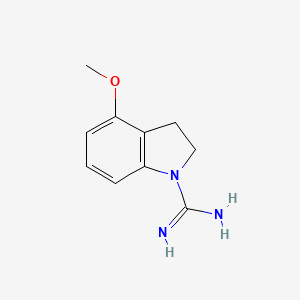

Structure

2D Structure

3D Structure

Properties

CAS No. |

2098015-93-9 |

|---|---|

Molecular Formula |

C10H13N3O |

Molecular Weight |

191.23 g/mol |

IUPAC Name |

4-methoxy-2,3-dihydroindole-1-carboximidamide |

InChI |

InChI=1S/C10H13N3O/c1-14-9-4-2-3-8-7(9)5-6-13(8)10(11)12/h2-4H,5-6H2,1H3,(H3,11,12) |

InChI Key |

LDCSYNUZYCZWJL-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC2=C1CCN2C(=N)N |

Canonical SMILES |

COC1=CC=CC2=C1CCN2C(=N)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Methoxyindoline 1 Carboximidamide and Its Precursors

Strategies for the Construction of the 4-Methoxyindoline Core

The synthesis of the 4-methoxyindoline framework can be approached through two primary strategies: constructing a substituted indole (B1671886) followed by reduction, or functionalizing a pre-existing indoline (B122111) scaffold. Each pathway presents unique advantages and challenges, with the choice of route often depending on the availability of starting materials and desired substitution patterns.

Indole Ring Formation Precursors and Subsequent Chemoselective Hydrogenation Protocols

A common and effective route to substituted indolines involves the initial synthesis of a corresponding indole, followed by the selective reduction of the pyrrole (B145914) ring. The stability of the benzene (B151609) ring makes this chemoselective hydrogenation feasible with a variety of catalytic systems. osti.gov The key is to reduce the C2-C3 double bond of the indole without affecting the aromaticity of the benzene ring or other functional groups. acs.org Continuous-flow hydrogenation has emerged as an efficient technique for this transformation, allowing for safe and scalable production. researchgate.net

The process begins with the synthesis of 4-methoxyindole (B31235). One established method starts from 1-methoxy-2-methyl-3-nitrobenzene, which undergoes condensation with N,N-dimethylformamide dimethyl acetal (B89532) and pyrrolidine (B122466) to form an enamine intermediate. Reductive cyclization of this intermediate using activated zinc in acetic acid yields the desired 4-methoxyindole. chemicalbook.com Once obtained, the 4-methoxyindole can be subjected to hydrogenation.

Table 1: Conditions for Chemoselective Hydrogenation of Indoles

| Catalyst | Hydrogen Source | Temperature (°C) | Pressure (bar) | Solvent | Observations | Ref. |

|---|---|---|---|---|---|---|

| Ruthenium-NHC Complex | H₂ | 25 then 100 | 100 | n-hexane | Complete hydrogenation of protected indoles to octahydroindoles. | acs.org |

| Ru, Ni, Pt | Formic Acid (optional) | Hydrothermal | N/A | Water | Hydrogenation to indoline is the primary pathway. Ru is most active for subsequent ring opening. | osti.gov |

This table presents a selection of hydrogenation methods for indoles, illustrating the variety of conditions that can be employed. The specific application to 4-methoxyindole would require optimization.

Silver-catalyzed reactions provide a powerful method for constructing the indole ring, which serves as the direct precursor to the indoline core. nih.gov These methods often involve the intramolecular hydroamination of appropriately substituted alkynes. acs.org For instance, a 2-alkynylaniline derivative can undergo silver-catalyzed cyclization to form the indole ring system. researchgate.net The silver(I) catalyst acts as a π-acid, activating the alkyne toward nucleophilic attack by the aniline (B41778) nitrogen. nih.gov This approach is valued for its atom economy and often proceeds under mild conditions. researchgate.net While many examples focus on gold or palladium, silver catalysis offers a unique and sometimes more cost-effective alternative for these cycloisomerization reactions. acs.org Once the 4-methoxyindole is formed via this route, it can be hydrogenated as previously described.

Oxidative dearomatization of indoles represents a modern strategy for accessing complex indoline-containing structures. rsc.org These reactions transform the planar, aromatic indole into a three-dimensional indoline scaffold, often creating quaternary carbon centers in the process. acs.org For example, palladium-catalyzed oxidative dearomatization of 2-arylindoles can lead to C2-quaternary indolin-3-ones. acs.org Another approach involves intramolecular dearomative oxidative coupling (IDOC) mediated by iodine(III) reagents, which has been successfully applied to the total synthesis of various indoline alkaloids. acs.org This strategy involves tethering a nucleophile to the indole ring, which then attacks the indole nucleus upon oxidative activation, leading to dearomatization and the formation of a new ring. While powerful for complex targets, the application to a simple 4-methoxyindoline synthesis would require a carefully chosen substrate where the cyclization forms the indoline ring without additional fused structures. polimi.it

Regioselective Functionalization of the Indoline Scaffold

An alternative to building the substituted ring system from scratch is to perform regioselective functionalization on the parent indoline scaffold. This approach is challenging due to the inherent reactivity patterns of the indoline ring, but it offers a different strategic pathway. The introduction of the methoxy (B1213986) group at the C4 position is the primary goal in this context.

The indoline structure contains an aniline-like moiety, making the benzene ring highly activated towards electrophilic aromatic substitution (EAS). wikipedia.org The nitrogen atom's lone pair strongly directs incoming electrophiles to the ortho and para positions. In the case of indoline, the position para to the nitrogen is C5, and the ortho position is C7. Therefore, direct electrophilic substitution on unsubstituted indoline typically yields a mixture of 5- and 7-substituted products, with C4 substitution being a minor or non-existent pathway. nih.govresearchgate.net

Achieving C4 functionalization via EAS is notoriously difficult due to these electronic factors. nih.gov While the indole nucleus is electron-rich, directing an electrophile specifically to the C4 position against the powerful directing effect of the nitrogen atom requires specialized strategies, which are not commonly reported for simple electrophilic additions like methoxylation.

Directed ortho-metalation (DoM) is a potent tool for achieving regioselectivity in aromatic functionalization that is often difficult to attain through classical EAS. wikipedia.orgbaranlab.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. wikipedia.orguwindsor.ca

For the indoline scaffold, the nitrogen atom can be protected with a suitable DMG. The N-tert-butoxycarbonyl (N-Boc) group is a well-established and effective DMG for this purpose. However, studies have shown that the DoM of N-Boc-indoline overwhelmingly directs metalation (and subsequent electrophilic quenching) to the C7 position. orgsyn.org This high regioselectivity for C7 is a consistent finding and makes C4 functionalization via this method exceptionally challenging. While DoM is a powerful technique for heterocycles, including indoles, achieving lithiation at the C4 position of an indoline ring is not a standard transformation and would require the development of novel directing groups or strategies to overcome the inherent C7 preference. numberanalytics.com

Table 2: Regioselectivity in the Functionalization of the Indoline Ring

| Method | Activating/Directing Group | Reagents | Primary Position(s) of Functionalization | Ref. |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution | Indoline Nitrogen (-NH-) | General Electrophiles (E⁺) | C5 (para) and C7 (ortho) | nih.govresearchgate.net |

Methodologies for the Introduction of the Carboximidamide Functionality

The introduction of the carboximidamide (amidine) functionality onto the 1-position of the 4-methoxyindoline core is a critical step in the synthesis of the target molecule. This transformation can be achieved through several reliable methods, primarily involving the reaction of the secondary amine of the indoline precursor with an appropriate amidinating agent.

Amidination Reactions on Cyclic Amine Precursors

The direct conversion of the 4-methoxyindoline precursor to the desired carboximidamide is a common and efficient strategy. This typically involves the reaction of the cyclic secondary amine with a reagent that provides the "C=NH" moiety.

The Pinner reaction, traditionally known for the conversion of nitriles into imino esters, provides a powerful route to amidines. wikipedia.orgsynarchive.comorganic-chemistry.orgchem-station.com The reaction proceeds via an imino ester hydrochloride salt, often referred to as a Pinner salt, which is subsequently treated with an amine to furnish the amidine. wikipedia.orgchem-station.comresearchgate.net For the synthesis of 4-Methoxyindoline-1-carboximidamide, this would involve the reaction of a suitable nitrile with an alcohol in the presence of anhydrous HCl, followed by the addition of 4-methoxyindoline. synarchive.comnrochemistry.com

The general mechanism involves the acid-catalyzed nucleophilic attack of an alcohol on a nitrile to form an imino ester salt. This salt is then reacted with the amine (4-methoxyindoline) to yield the final amidine product. nrochemistry.comnumberanalytics.com Low temperatures are often employed during the formation of the Pinner salt to prevent its decomposition. wikipedia.org

Table 1: Key Features of Pinner Reaction for Amidine Synthesis

| Feature | Description | Reference |

|---|---|---|

| Reactants | Nitrile, Alcohol, Acid (e.g., HCl), Amine | wikipedia.orgsynarchive.com |

| Intermediate | Imino ester salt (Pinner salt) | wikipedia.orgsynarchive.comnrochemistry.com |

| Key Conditions | Anhydrous conditions, often low temperature | wikipedia.orgnrochemistry.com |

| Advantages | Utilizes readily available nitriles. | nrochemistry.com |

| Limitations | Can be sensitive to steric hindrance in the nitrile. | nrochemistry.com |

Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used as coupling agents in the formation of amide bonds. wikipedia.orgkhanacademy.orgnih.gov They can also facilitate the synthesis of amidines. In this context, a carboxylic acid is activated by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. wikipedia.org This intermediate can then react with the 4-methoxyindoline precursor to form an N-acylurea, which upon further reaction or rearrangement can lead to the desired carboximidamide. However, the more direct application involves the reaction of an amine with a cyanamide, which can be formed from a carbodiimide.

A more direct approach for amidine synthesis using carbodiimides involves their reaction with amines. researchgate.net The reaction of a carbodiimide with an amine can lead to the formation of a guanidinium-type intermediate, which can then be converted to the amidine.

Table 2: Common Carbodiimides in Organic Synthesis

| Carbodiimide | Acronym | Key Features | Reference |

|---|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | Inexpensive, but the urea (B33335) byproduct can be difficult to remove. | wikipedia.org |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble, making product purification easier. | nih.gov |

Cross-Coupling and Ligand Exchange Strategies for Amidination

Modern synthetic chemistry has seen the rise of metal-catalyzed cross-coupling reactions for the formation of carbon-nitrogen bonds. nih.govresearchgate.net These methods offer a powerful alternative for the synthesis of N-aryl amidines. nih.gov For the synthesis of this compound, a strategy could involve the palladium-catalyzed coupling of 4-methoxyindoline with an amidine precursor bearing a suitable leaving group. nih.gov

Ligand exchange reactions on metal complexes also present a pathway to amidinates, which are the deprotonated form of amidines. nsf.gov For instance, the reaction of a metal amide complex with an amidine can lead to the exchange of the amide ligand for an amidinate ligand. nsf.gov While not a direct synthesis of the free amidine, this highlights the coordination chemistry that can be involved in such transformations. Recent advances have also explored the use of amidinium ligands for stabilizing materials like perovskite solar cells, indicating the growing interest in the synthesis and application of these functional groups. researchgate.netnih.gov

Convergent and Divergent Synthetic Pathways to this compound

A divergent synthesis , on the other hand, starts from a common precursor that is elaborated in different ways to produce a library of related compounds. crimsonpublishers.comresearchgate.netcrimsonpublishers.com For our target molecule, a divergent approach might start with a functionalized indole or indoline that is then subjected to various amidination conditions or further modifications to generate a range of analogs. This strategy is particularly useful for structure-activity relationship (SAR) studies in drug discovery.

Chemical Reactivity and Mechanistic Transformations of 4 Methoxyindoline 1 Carboximidamide

Reactivity Profile of the Carboximidamide Moiety

The carboximidamide functional group is a key player in the reactivity of the molecule, readily participating in a range of reactions.

Nucleophilic Additions and Substitutions

The carbon atom of the carboximidamide group is electrophilic and, therefore, susceptible to attack by nucleophiles. masterorganicchemistry.comyoutube.comkhanacademy.org This can lead to nucleophilic addition reactions, where the nucleophile adds to the carbon-nitrogen double bond, resulting in a tetrahedral intermediate. youtube.comyoutube.com The stability and subsequent fate of this intermediate depend on the nature of the nucleophile and the reaction conditions.

Strong nucleophiles can lead to irreversible additions, while weaker nucleophiles may result in reversible processes. masterorganicchemistry.com These reactions can be catalyzed by either acid or base. In an acidic medium, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbon atom. youtube.comlibretexts.org In a basic medium, the nucleophile is often deprotonated to a more reactive form. libretexts.org

Common nucleophiles that react with similar functional groups include:

Hydroxide ions

Alcohols

Amines youtube.com

Cyanide ions libretexts.org

Cycloaddition Reactions (e.g., [4+1]-annulation)

Carboximidamide moieties and related structures can participate in cycloaddition reactions, which are valuable for the construction of cyclic systems. wikipedia.org For instance, analogous systems have been shown to undergo [4+2] cycloaddition reactions, such as the Diels-Alder reaction, where a diene reacts with a dienophile. researchgate.netnih.gov While direct evidence for [4+1]-annulation with 4-Methoxyindoline-1-carboximidamide is not extensively documented in the provided results, the general reactivity pattern of similar functional groups suggests this possibility. In such a reaction, the carboximidamide could potentially act as a four-atom component, reacting with a one-atom component to form a five-membered ring. Other types of cycloadditions, like [3+2] cycloadditions, are also known for related nitrogen-containing heterocycles. uchicago.edu

Hydrolysis and Derivatization Pathways

The carboximidamide group can undergo hydrolysis, a reaction with water, to yield different products depending on the conditions. libretexts.org

Acid-catalyzed hydrolysis: In the presence of an acid catalyst, the carboximidamide is hydrolyzed to a carboxylic acid and an ammonium (B1175870) salt. youtube.comyoutube.comyoutube.com The reaction is generally considered irreversible because the resulting amine is protonated under the acidic conditions, rendering it non-nucleophilic and unable to participate in the reverse reaction. youtube.com

Base-catalyzed hydrolysis: Under basic conditions, hydrolysis yields a carboxylate salt and an amine or ammonia (B1221849). youtube.comyoutube.com This process is also typically driven to completion. libretexts.org

Derivatization of the carboximidamide moiety can be achieved through various reactions. For instance, coupling reactions with carboxylic acids can be facilitated by activating agents like carbodiimides to form new amide bonds. nih.gov This allows for the introduction of a wide range of functional groups.

| Reaction Type | Reagents/Conditions | Products |

| Acid-Catalyzed Hydrolysis | Dilute Acid (e.g., HCl), Heat | Carboxylic Acid, Ammonium Salt |

| Base-Catalyzed Hydrolysis | Base (e.g., NaOH), Heat | Carboxylate Salt, Amine/Ammonia |

| Derivatization (Amide Coupling) | Carboxylic Acid, Carbodiimide (B86325) | New Amide |

Reactivity of the Indoline (B122111) Ring System

Electrophilic Aromatic Substitution Patterns on the Benzenoid Ring

The benzene (B151609) ring of the indoline system is susceptible to electrophilic aromatic substitution. The methoxy (B1213986) group (-OCH3) at the 4-position is an activating group and an ortho-, para-director. This means it increases the electron density of the aromatic ring, making it more reactive towards electrophiles, and directs incoming electrophiles to the positions ortho and para to itself. libretexts.org

Therefore, electrophilic substitution reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation are expected to occur primarily at the 5- and 7-positions of the indoline ring. masterorganicchemistry.comyoutube.com The specific reaction conditions, such as the choice of catalyst and temperature, will influence the outcome and selectivity of these substitutions. libretexts.orglibretexts.org

| Electrophilic Substitution | Typical Reagents | Expected Major Products |

| Halogenation | Br2/FeBr3 or Cl2/FeCl3 | 5-Halo and 7-Halo derivatives |

| Nitration | HNO3/H2SO4 | 5-Nitro and 7-Nitro derivatives |

| Sulfonation | Fuming H2SO4 | 5-Sulfonic acid and 7-Sulfonic acid derivatives |

| Friedel-Crafts Acylation | Acyl Halide/AlCl3 | 5-Acyl and 7-Acyl derivatives |

| Friedel-Crafts Alkylation | Alkyl Halide/AlCl3 | 5-Alkyl and 7-Alkyl derivatives |

Oxidation to the Corresponding Indole (B1671886) Derivative

The indoline ring can be oxidized to the corresponding indole derivative, 4-methoxyindole (B31235). This transformation involves the removal of two hydrogen atoms from the five-membered ring, leading to the formation of a double bond and the aromatization of the pyrrole (B145914) ring. nih.gov This oxidation is a fundamental transformation in indole chemistry and can be achieved using various oxidizing agents. researchgate.netcbijournal.com The resulting 4-methoxyindole is itself a reactive species, susceptible to further oxidation and other electrophilic substitution reactions, primarily at the C3 position. nih.govyoutube.comrsc.orgchim.it

Ring-Opening and Rearrangement Reactions

The indoline core of this compound is a bicyclic system that, while generally stable, can be induced to undergo ring-opening reactions under specific conditions. Such transformations would likely involve the cleavage of one of the bonds in the five-membered nitrogen-containing ring. For instance, reductive cleavage conditions, potentially using strong reducing agents like lithium aluminum hydride or sodium in liquid ammonia, could lead to the opening of the heterocyclic ring.

Rearrangement reactions, while not extensively documented for this specific molecule, could be envisioned under acidic or thermal conditions. Protic acids might catalyze rearrangements involving the carboximidamide group or the indoline skeleton itself. Wagner-Meerwein type rearrangements, common in carbocation chemistry, could potentially occur if a reactive intermediate is formed on the indoline ring system.

Transformations Involving the Methoxy Group and its Influence on Reactivity

The methoxy group (-OCH₃) at the 4-position of the indoline ring is a key modulator of the molecule's electronic properties and, consequently, its reactivity. As an electron-donating group, it increases the electron density of the aromatic ring, particularly at the ortho and para positions. This electronic influence makes the benzene portion of the indoline more susceptible to electrophilic aromatic substitution reactions.

Furthermore, the methoxy group can be cleaved under harsh acidic conditions, typically using reagents like hydrogen bromide (HBr) or boron tribromide (BBr₃), to yield the corresponding phenol (B47542) derivative, 4-hydroxyindoline-1-carboximidamide. This transformation could be a critical step in the synthesis of derivatives with modified functionality at the 4-position.

The following table summarizes potential reactions involving the methoxy group:

| Reaction Type | Reagents | Potential Product | Influence of Methoxy Group |

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Nitrated derivatives | Directs incoming electrophiles to ortho and para positions |

| Ether Cleavage | HBr or BBr₃ | 4-Hydroxyindoline-1-carboximidamide | Serves as a leaving group to form a phenol |

Reaction Mechanism Elucidation for Key Synthetic Steps

The mechanism for the formation of the carboximidamide group would likely proceed through a nucleophilic addition-elimination pathway. The nitrogen of the indoline would act as a nucleophile, attacking the electrophilic carbon of the cyanating agent. Subsequent steps would involve the elimination of a leaving group and the addition of an amine to form the final product. The electron-donating nature of the methoxy group would enhance the nucleophilicity of the indoline nitrogen, potentially accelerating the rate of this key synthetic step.

Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Insight

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the unambiguous structural determination of 4-Methoxyindoline-1-carboximidamide in solution.

Multi-Dimensional NMR for Complex Structure Assignment and Conformational Analysis

Due to the complexity of the this compound molecule, one-dimensional (1D) NMR spectra can exhibit signal overlap, making definitive assignments challenging. Multi-dimensional NMR experiments, such as 1H-1H Correlation Spectroscopy (COSY), 1H-13C Heteronuclear Single Quantum Coherence (HSQC), and 1H-13C Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for resolving these ambiguities. nih.gov

1H-1H COSY: This experiment reveals proton-proton coupling networks, allowing for the assignment of protons within the indoline (B122111) ring system. For instance, the correlations between the aromatic protons on the benzene (B151609) ring and the methylene (B1212753) protons of the five-membered ring can be traced.

1H-13C HSQC: This spectrum correlates directly bonded proton and carbon atoms, providing a clear map of the carbon skeleton. The methoxy (B1213986) group, the aromatic carbons, and the aliphatic carbons of the indoline ring can be distinguished.

1H-13C HMBC: Long-range correlations (typically over 2-3 bonds) are observed in HMBC spectra. This is crucial for connecting the carboximidamide group to the indoline nitrogen (N-1) and for confirming the position of the methoxy group on the aromatic ring.

Conformational analysis of the five-membered indoline ring can be probed using Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments detect through-space interactions between protons, providing insights into the puckering of the indoline ring and the spatial orientation of the carboximidamide substituent.

A projected 1H and 13C NMR data table for the major tautomeric form of this compound is presented below, based on data from analogous indoline and guanidine (B92328) derivatives. uq.edu.auchemicalbook.com

| Atom | Projected 1H Chemical Shift (ppm) | Projected 13C Chemical Shift (ppm) |

| H-2 | ~3.1-3.3 | ~30-35 |

| H-3 | ~3.6-3.8 | ~50-55 |

| H-5 | ~6.7-6.9 | ~110-115 |

| H-6 | ~7.0-7.2 | ~120-125 |

| H-7 | ~6.6-6.8 | ~105-110 |

| OCH3 | ~3.8-4.0 | ~55-60 |

| NH (carboximidamide) | ~5.0-7.0 (broad) | - |

| NH2 (carboximidamide) | ~5.0-7.0 (broad) | - |

| C-2 | - | ~30-35 |

| C-3 | - | ~50-55 |

| C-3a | - | ~130-135 |

| C-4 | - | ~150-155 |

| C-5 | - | ~110-115 |

| C-6 | - | ~120-125 |

| C-7 | - | ~105-110 |

| C-7a | - | ~140-145 |

| C=N (carboximidamide) | - | ~155-160 |

| OCH3 | - | ~55-60 |

Studies of Tautomeric Equilibria and Dynamic Processes

The carboximidamide group of this compound can exist in different tautomeric forms. The equilibrium between these tautomers is influenced by factors such as solvent polarity and temperature. frontiersin.org NMR spectroscopy is a powerful tool to study these dynamic processes.

The presence of multiple sets of signals in the NMR spectra, with relative intensities that change with solvent or temperature, would be indicative of a tautomeric equilibrium. Techniques like variable temperature NMR can be employed to study the kinetics of the interconversion between tautomers. Exchange Spectroscopy (EXSY) can also be used to identify exchanging species and map the pathways of tautomerization.

Vibrational Spectroscopy (Fourier Transform Infrared and Raman)

Vibrational spectroscopy provides complementary information to NMR by probing the vibrational modes of the molecule.

Characteristic Functional Group Assignments and Molecular Fingerprinting

The Fourier Transform Infrared (FTIR) and Raman spectra of this compound will exhibit characteristic absorption bands corresponding to its various functional groups. These spectra serve as a molecular fingerprint for the compound.

| Functional Group | Characteristic Vibrational Frequency (cm-1) | Notes |

| N-H stretch (amine/imine) | 3200-3500 | Broad bands, indicative of hydrogen bonding. |

| C-H stretch (aromatic) | 3000-3100 | |

| C-H stretch (aliphatic/methoxy) | 2850-3000 | |

| C=N stretch (imidamide) | 1640-1690 | A key band for identifying the carboximidamide group. |

| C=C stretch (aromatic) | 1450-1600 | |

| C-O stretch (aryl ether) | 1230-1270 (asymmetric) | |

| 1020-1075 (symmetric) | ||

| C-N stretch | 1250-1350 |

The combination of FTIR and Raman spectroscopy is particularly powerful, as some vibrational modes that are weak in FTIR may be strong in Raman, and vice-versa, providing a more complete vibrational profile of the molecule.

Analysis of Hydrogen Bonding and Intermolecular Interactions

The presence of N-H groups in the carboximidamide moiety makes this compound capable of forming intermolecular hydrogen bonds. nih.gov These interactions can be studied using vibrational spectroscopy. The position and shape of the N-H stretching bands are highly sensitive to hydrogen bonding. In the solid state or in concentrated solutions, these bands are typically broad and shifted to lower frequencies compared to the gas phase or dilute solutions in non-polar solvents. This shift provides information about the strength of the hydrogen bonds. mdanalysis.org

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS can confirm the molecular formula of the compound, distinguishing it from other potential structures with the same nominal mass.

Exact Mass Determination and Elemental Composition Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the initial characterization of a newly synthesized compound. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or five decimal places. This precision allows for the unequivocal determination of the elemental composition of the molecule, distinguishing it from other compounds that may have the same nominal mass.

For this compound, the theoretical monoisotopic mass can be calculated based on its chemical formula, C₁₀H₁₃N₃O. This calculated exact mass serves as a reference against which the experimentally determined mass is compared. The close agreement between the theoretical and measured mass, typically within a few parts per million (ppm), provides strong evidence for the assigned elemental formula.

Illustrative High-Resolution Mass Spectrometry Data

| Parameter | Theoretical Value | Observed Value (Example) | Mass Error (ppm) |

| Molecular Formula | C₁₀H₁₃N₃O | - | - |

| Monoisotopic Mass | 191.1059 | 191.1062 | 1.6 |

| Adduct Ion [M+H]⁺ | 192.1137 | 192.1140 | 1.6 |

This table is for illustrative purposes to demonstrate the type of data obtained from HRMS analysis.

The determination of the exact mass is a critical first step in the structural elucidation process, confirming the elemental composition and providing a foundation for further spectroscopic analysis.

Fragmentation Pathway Elucidation for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique used to further confirm the molecular structure by analyzing the fragmentation patterns of the parent ion. In an MS/MS experiment, the molecular ion of this compound, selected by the first mass analyzer, is subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed by a second mass analyzer, producing a fragmentation spectrum.

The fragmentation of this compound is expected to occur at the most labile bonds. The study of indole (B1671886) derivatives by mass spectrometry has shown characteristic fragmentation patterns that can be extrapolated to the indoline structure. scirp.orgresearchgate.netnih.gov The fragmentation pathways provide a "fingerprint" of the molecule, revealing the connectivity of its different structural motifs.

Plausible Fragmentation Pathways for this compound

A plausible fragmentation pathway for the protonated molecule [M+H]⁺ could involve the following key steps:

Loss of Ammonia (B1221849) (NH₃): The carboximidamide group can readily lose a molecule of ammonia, a common fragmentation for such moieties, leading to a significant fragment ion.

Cleavage of the Methoxy Group: The methoxy group can be lost as a methyl radical (•CH₃) or as formaldehyde (B43269) (CH₂O) following rearrangement.

Ring Opening of the Indoline Core: The saturated five-membered ring of the indoline structure can undergo ring-opening, leading to a variety of fragment ions characteristic of the indoline scaffold. scirp.org

Illustrative Tandem Mass Spectrometry (MS/MS) Fragmentation Data

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 192.1140 | 175.0873 | NH₃ | 4-Methoxyindoline-1-carbonitrile ion |

| 192.1140 | 161.0866 | CH₃O• | Indoline-1-carboximidamide ion |

| 175.0873 | 147.0546 | CO | Fragment from further breakdown |

This table presents hypothetical fragmentation data for illustrative purposes.

By piecing together the information from these fragmentation pathways, the proposed structure of this compound can be confidently confirmed.

X-ray Crystallography for Solid-State Structural Determination and Conformation

For a molecule like this compound, an X-ray crystal structure would provide invaluable insights into:

The planarity of the indoline ring system.

The conformation of the carboximidamide group relative to the indoline ring.

The orientation of the methoxy group.

Intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Illustrative Crystallographic Data Table

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.345 |

| β (°) | 105.67 |

| Volume (ų) | 1018.9 |

| Z | 4 |

| R-factor | 0.045 |

This table is a hypothetical representation of crystallographic data.

The detailed structural information obtained from X-ray crystallography is crucial for understanding the molecule's physical and chemical properties and for any potential structure-activity relationship studies.

Theoretical and Computational Chemistry Studies of 4 Methoxyindoline 1 Carboximidamide

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the electronic nature of a molecule. wikipedia.org These methods solve the electronic Schrödinger equation to predict a wide range of chemical properties from first principles. wikipedia.org DFT, in particular, has become a popular and versatile method for investigating electronic structures due to its balance of accuracy and computational cost. uj.ac.zaijastems.org

Electronic Structure Analysis (HOMO-LUMO Energies and Molecular Orbitals)

The electronic structure of a molecule is key to its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides critical information. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter that reflects the chemical reactivity and kinetic stability of the molecule. irjweb.com A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. irjweb.comnih.gov This analysis helps in understanding the charge transfer that can occur within the molecule. ijastems.org For instance, studies on other heterocyclic compounds have used DFT calculations with specific basis sets like B3LYP/6-311++G(d,p) to determine these energy levels and related reactivity descriptors. uj.ac.zairjweb.com

Table 1: Hypothetical Electronic Properties of 4-Methoxyindoline-1-carboximidamide (Note: The following data is illustrative and not based on actual experimental or computational results for the specific compound.)

| Parameter | Value | Unit |

|---|---|---|

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.8 | eV |

| HOMO-LUMO Gap (ΔE) | 4.7 | eV |

| Electronegativity (χ) | 4.15 | eV |

Potential Energy Surface Mapping and Reaction Pathway Elucidation

A Potential Energy Surface (PES) is a multidimensional map that represents the energy of a molecular system as a function of the geometric arrangement of its atoms. longdom.org Exploring the PES is fundamental to understanding chemical reactions, conformational changes, and molecular stability. longdom.orgchemrxiv.org

By mapping the PES, chemists can identify stable isomers, transition states, and the minimum energy pathways for reactions. longdom.orgresearchgate.net This allows for the elucidation of reaction mechanisms, providing a visual roadmap of how reactants transform into products. longdom.org Modern computational methods can automatically explore these surfaces to discover novel reaction pathways without prior knowledge, which is crucial for predicting the chemical behavior of a compound like this compound. chemrxiv.orgchemrxiv.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. nih.gov

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. ucl.ac.uk These predictions are invaluable for assigning signals in experimental spectra and can help distinguish between different isomers or conformers. organicchemistrydata.org

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in Infrared (IR) and Raman spectroscopy. This analysis helps in identifying the functional groups present in the molecule and confirming its structure.

Table 2: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound (Note: The following data is illustrative and not based on actual experimental or computational results for the specific compound.)

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Methoxy (B1213986) (-OCH₃) | 3.85 |

| Aromatic Protons | 6.7 - 7.2 |

| Indoline (B122111) Protons (CH₂) | 3.1 - 3.6 |

Tautomeric Stability and Aromaticity Studies

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. mdpi.com Computational methods can be used to calculate the relative energies of different possible tautomers of this compound to determine which form is most stable. researchgate.net The stability of tautomers can be significantly influenced by the solvent environment and the presence of specific substituents. nih.govsemanticscholar.org

Molecular Dynamics Simulations

While quantum mechanics is excellent for studying electronic properties, Molecular Dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. unibo.it MD simulations provide a detailed view of the dynamic behavior of a molecule, which is essential for understanding its interactions in a biological or solution-phase context. chemmethod.comnih.gov

Conformational Analysis and Flexibility Studies

MD simulations are ideal for performing conformational analysis, exploring the different spatial arrangements (conformations) a molecule can adopt and their relative stabilities. nih.gov For a molecule like this compound, this would involve identifying the preferred shapes of the indoline ring and the orientation of the carboximidamide and methoxy groups.

Solvent Effects on Molecular Conformation and Reactivity

The conformation and reactivity of a molecule can be significantly influenced by its surrounding solvent environment. frontiersin.org Solvents can alter the conformational equilibrium of flexible molecules, with polar solvents often favoring more polar conformers. acs.org For instance, studies on 1,2-dichloroethane (B1671644) have shown a shift towards the gauche conformation in polar solvents due to favorable electrostatic interactions. acs.org The choice of solvent can also impact reaction rates and selectivity. In some reactions, alcohol solvents have been shown to be superior to others by acting as proton or hydrogen atom donors, thereby facilitating the reaction. acs.org Conversely, in certain cycloaddition reactions, solvents like DCE, THF, and CH3CN have been found to be unreactive. acs.org

Computational methods, particularly those employing explicit solvent models, are crucial for accurately capturing these effects. frontiersin.org The inclusion of explicit solvent molecules can significantly alter the calculated energetic profile of a reaction, sometimes leading to predictions that are opposite to those obtained in the gas phase or with implicit solvent models. frontiersin.org The accurate representation of solute-solvent interactions, including both Lennard-Jones and electrostatic contributions, is essential for reliable predictions of conformational preferences and reaction barriers in solution. acs.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling Principles (as applied to related scaffolds)

QSAR and QSPR modeling are computational techniques that aim to establish a mathematical relationship between the structural or physicochemical properties of a set of compounds and their biological activity or a specific property, respectively. mdpi.commdpi.com These models are invaluable in drug discovery for predicting the activity of new compounds, thereby prioritizing synthetic efforts and reducing the need for extensive experimental screening. nih.govresearchgate.net The fundamental principle of QSAR/QSPR is that the biological activity or property of a chemical is correlated to its molecular structure. nih.gov

Molecular Descriptor Calculation and Selection for Predictive Models

The first step in developing a QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. nih.govspringernature.com These descriptors can be categorized into several types, including:

1D descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices, and structural fragment counts). scirp.org

3D descriptors: Calculated from the 3D coordinates of the molecule (e.g., molecular shape, volume, and surface area). mdpi.com

Software packages like PaDEL can generate a wide range of descriptors, including 1D, 2D, and 3D descriptors, as well as molecular fingerprints. nih.gov The selection of the most relevant descriptors is a critical step to build a robust and predictive model. This often involves statistical methods to identify the descriptors that have the strongest correlation with the activity or property of interest while avoiding overfitting.

A study on indeno[1,2-b]indole (B1252910) derivatives successfully developed a QSAR model to predict their inhibitory activity against casein kinase II (CK2). researchgate.net This model was then used to predict the activity of other related compounds. researchgate.net Another study on β-carboline derivatives found that connectivity indices were reliable descriptors for predicting their antagonistic activity. scirp.org

Development of Predictive Models for Chemical Reactivity or Biological Interaction Potential

Once a set of relevant descriptors is selected, a mathematical model is developed to correlate these descriptors with the observed activity or property. Various statistical and machine learning methods can be employed for this purpose, including:

Multiple Linear Regression (MLR): A statistical method that models the linear relationship between a dependent variable and one or more independent variables. scirp.org

Partial Least Squares (PLS): A method suitable for cases where the number of descriptors is large and there is multicollinearity among them. researchgate.net

Machine Learning Algorithms: Methods like Random Forest and neural networks have shown high accuracy in predicting chemical reactivity and biological activity. nih.govnih.gov For example, a Random Forest model achieved high accuracy in predicting the regioselectivity of radical C-H functionalization of heterocycles. nih.gov

The predictive power of the developed model must be rigorously validated using both internal and external validation techniques. researchgate.net A reliable QSAR model should be able to accurately predict the activities of compounds that were not used in the training set. nih.gov Ensemble models, which combine predictions from multiple individual models, can often lead to improved predictive performance. nih.gov

Molecular Docking and Binding Mechanism Hypothesis Generation (in hypothetical biological contexts)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). jmpas.comelifesciences.org This method is instrumental in drug discovery for identifying potential drug candidates, elucidating drug-receptor interactions at the molecular level, and generating hypotheses about binding mechanisms. novartis.comnih.govfrontiersin.org

Ligand-Target Interaction Analysis

The analysis of ligand-target interactions provides detailed insights into the forces that stabilize the complex. These interactions can include:

Hydrogen bonds: Crucial for specificity and affinity.

Hydrophobic interactions: Often a major driving force for binding.

Pi-stacking interactions: Occur between aromatic rings. nih.gov

In a study of indole-based compounds as potential antimicrobial agents, molecular docking revealed that the compounds interacted with the active site of the target enzymes through hydrogen bonds and pi-stacked interactions. nih.gov Similarly, docking studies of isoindoline-1,3-dione analogues identified hydrogen bonding and hydrophobic interactions as key contributors to their binding with various protein targets. jmpas.com The analysis of these interactions can explain the observed biological activity and guide the design of more potent and selective inhibitors. For example, in a study of indoline-based 5-LOX inhibitors, the indoline moiety was observed to be positioned near the iron in the active site, contributing to the inhibitory activity through van der Waals interactions with several key residues. acs.org

Prediction of Binding Modes and Key Residues Involved in Interaction

Molecular docking simulations can predict the most likely binding pose of a ligand within the active site of a protein. nih.govelifesciences.org This information is critical for understanding the mechanism of action and for structure-based drug design. The predicted binding mode can highlight the key amino acid residues that are involved in the interaction with the ligand.

For instance, molecular docking studies of quinoline-3-carboxamide (B1254982) derivatives with DNA damage and response kinases revealed their selectivity towards ATM kinase. mdpi.com The stability of these interactions was further confirmed by molecular dynamics simulations. mdpi.com In another example, docking studies of indole-based diaza-sulphonamides with the JAK-3 protein identified compounds with high binding affinity, suggesting their potential as anti-cancer agents. nih.gov The accuracy of binding pose prediction can be influenced by the quality of the protein structure model used, with models from methods like AlphaFold2 showing high accuracy in predicting binding pocket structures. elifesciences.org

Design and Synthesis of 4 Methoxyindoline 1 Carboximidamide Analogues and Probes

Rational Design Principles for Analogues based on SAR and QSAR Insights

The rational design of new analogues of 4-methoxyindoline-1-carboximidamide relies on insights from Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies. nih.gov SAR provides qualitative correlations between structural modifications and changes in biological activity, while QSAR aims to establish mathematical relationships between physicochemical properties of compounds and their activities. nih.gov For the indoline (B122111) scaffold, key considerations include the electronic nature of the aromatic ring, the conformation of the five-membered ring, and the hydrogen bonding capacity of the carboximidamide group. nih.govnih.gov

Scaffold modification, or scaffold hopping, involves altering the core structure of the molecule to discover novel chemical entities with improved properties. These strategies can enhance target affinity, improve selectivity, and confer more favorable pharmacokinetic profiles.

Indoline Ring Variations: The bicyclic indoline core is a "privileged scaffold" in medicinal chemistry, known for its presence in numerous bioactive compounds. mdpi.commdpi.comresearchgate.net Modifications can involve altering the ring size, introducing heteroatoms, or creating fused polycyclic systems. polimi.it For instance, expanding the five-membered ring to a six-membered tetrahydroquinoline could alter the spatial arrangement of substituents and impact receptor binding. Conversely, contracting the benzene (B151609) portion to a pyridine (B92270) ring (to form an azaindoline) could modulate solubility and hydrogen bonding capabilities. nih.gov The indole (B1671886) scaffold, a related structure, is also a common starting point for designing inhibitors of various enzymes. nih.gov

Carboximidamide Modifications: The carboximidamide (or guanidine) moiety is a strong base and a potent hydrogen bond donor. Its interactions with biological targets are often critical for activity. Modifications can include N-alkylation or N-arylation to probe steric tolerance in the binding pocket. Cyclizing the amidine into a heterocycle, such as an imidazole (B134444) or triazole, can create a more rigid structure, reduce basicity, and improve metabolic stability. drughunter.com

| Modification Strategy | Rationale | Potential Impact | Example Analogue Core |

| Indoline Ring: Ring Expansion | Alter spatial vector of substituents. | Modify binding geometry, potentially increase affinity or change selectivity. | Tetrahydroquinoline |

| Indoline Ring: Aza-substitution | Introduce hydrogen bond acceptors, alter electronics, improve solubility. | Enhance target interactions, improve ADME properties. | Azaindoline |

| Indoline Ring: Fused Rings | Introduce steric bulk and conformational restriction. | Increase affinity through enhanced van der Waals contacts; probe pocket size. | Tetrahydro-pyridazino[3,4-b]indole polimi.it |

| Carboximidamide: N-Substitution | Probe for additional binding pockets; modulate lipophilicity. | Increase potency; alter pharmacokinetic profile. | N-methyl-carboximidamide |

| Carboximidamide: Cyclization | Reduce conformational flexibility; decrease pKa; improve metabolic stability. | Enhance oral bioavailability and cell permeability; reduce off-target effects. | 2-amino-imidazole |

Substituents on the indoline ring profoundly influence the molecule's electronic and steric properties, which in turn dictate its biological activity. mdpi.com The parent compound features a methoxy (B1213986) group at the 4-position.

Electronic Effects: The 4-methoxy group is an electron-donating group (EDG), which increases the electron density of the benzene ring. nih.gov Replacing it with an electron-withdrawing group (EWG) like a nitro (-NO2), cyano (-CN), or trifluoromethyl (-CF3) group would decrease the electron density. nih.gov Such changes can significantly alter the molecule's interaction with its biological target, for example, by modifying the strength of π-π stacking or cation-π interactions. Computational studies on substituted indoles have shown that EWGs can lower the energy of excited states, which is relevant for the design of fluorescent probes. nih.gov

Steric Effects: The size and shape of substituents are critical. The relatively small methoxy group could be replaced by larger alkyl or aryl groups to probe for steric hindrance in the binding site. Conversely, replacing it with a smaller hydrogen or fluorine atom could open up new binding possibilities. Studies on the hydrodenitrogenation of substituted indoles have demonstrated that even a methyl group can introduce significant steric hindrance that weakens certain catalytic interactions. mdpi.comresearchgate.net

| Position | Original Substituent | Proposed Change | Type | Predicted Effect on Properties |

| C4 | -OCH3 | -F, -Cl | EWG (weak) | Modest decrease in ring electron density; minimal steric change. |

| C4 | -OCH3 | -CF3, -CN | EWG (strong) | Significant decrease in ring electron density; potential for new dipole interactions. nih.gov |

| C4 | -OCH3 | -CH3, -Et | EDG (weak) | Increase steric bulk; maintain electron-donating character. mdpi.com |

| C5/C6/C7 | -H | -F, -Cl, -CH3 | EWG/EDG | Probe for sensitive regions on the aromatic ring away from the primary substituent. |

| N1-Amidine | -H | -CH3, -benzyl | Alkyl/Aryl | Increase lipophilicity; introduce steric bulk; block H-bond donation. |

Isosteric and Bioisosteric Replacements to Modulate Chemical and Biological Properties

Bioisosterism is a key strategy in medicinal chemistry to fine-tune the physicochemical and biological properties of a lead compound while retaining its primary biological activity. nih.govdrughunter.com A bioisosteric replacement involves substituting one atom or group with another that has similar steric, electronic, or conformational properties.

For this compound, several bioisosteric replacements can be envisioned:

Methoxy Group Replacements: The methoxy group (-OCH3) can be replaced by other functionalities. A classic isostere is the hydroxyl group (-OH), which can act as both a hydrogen bond donor and acceptor. Fluorine (-F) is a common replacement for hydrogen but can also serve as a non-classical bioisostere for a methoxy group, offering similar size but different electronics. cambridgemedchemconsulting.com The difluoromethyleneoxy group (-OCF2H) can also mimic some properties while enhancing metabolic stability.

Indoline Core Replacements: The indole nucleus itself can be replaced by other bicyclic heterocycles like benzimidazole, indazole, or azaindole to alter properties such as pKa, solubility, and metabolic fate. researchgate.netnih.gov This approach was successfully used to develop a potent PI3Kδ inhibitor based on an indole scaffold. researchgate.netnih.gov

Carboximidamide Replacements: The amidine/guanidine (B92328) group is often replaced to improve drug-like properties. Heterocyclic groups like 1,2,4-triazoles or 1,2,4-oxadiazoles can mimic the hydrogen bonding pattern of amides and amidines while being less basic and more metabolically stable. drughunter.com

| Original Moiety | Bioisosteric Replacement | Rationale | Reference Principle |

| 4-Methoxy (-OCH3) | Hydroxyl (-OH) | Classical isostere; introduces H-bond donor capability. | cambridgemedchemconsulting.com |

| 4-Methoxy (-OCH3) | Fluorine (-F) | Similar size, alters electronics, blocks metabolic oxidation. | cambridgemedchemconsulting.com |

| Indoline | Azaindole | Improves solubility, introduces H-bond acceptor. | researchgate.netnih.gov |

| Indoline | Benzimidazole | Alters H-bonding pattern and aromatic interactions. | nih.gov |

| Carboximidamide | 2-Amino-1,2,4-triazole | Mimics H-bond pattern, reduces basicity (pKa). | drughunter.com |

| Carboximidamide | 2-Amino-oxazole | Non-classical bioisostere, enhances metabolic stability. | drughunter.com |

Combinatorial and High-Throughput Synthesis Approaches for Library Generation

To efficiently explore the SAR of this compound, combinatorial chemistry and high-throughput synthesis can be employed to generate large libraries of related analogues. nih.gov These techniques use parallel synthesis methods to create many distinct but structurally related compounds in a short amount of time.

A potential combinatorial library synthesis could be designed by varying three points of diversity on the scaffold:

R1: Substituents on the indoline aromatic ring.

R2: The core bicyclic scaffold itself (e.g., indoline, azaindole).

R3: Substituents on the carboximidamide nitrogen atoms.

The synthesis could start from a selection of substituted anilines, which are then used to build the indoline or related heterocyclic cores. organic-chemistry.org Subsequent reaction with different isothiocyanates followed by amination would yield a library of diverse final products. The synthesis of indole derivative libraries has been described where intermediates are reacted with various reagents to produce a wide range of final compounds. nih.gov Such an approach allows for the rapid identification of compounds with improved activity by systematically exploring the chemical space around the parent molecule. nih.govresearchgate.net

Synthesis of Advanced Chemical Probes (e.g., photoaffinity labels, fluorescent tags) for Mechanistic Studies

To identify the biological targets of this compound and study its mechanism of action at a molecular level, advanced chemical probes are indispensable. nih.gov These probes are derivatives of the parent compound that contain an additional reactive or reporter group.

Photoaffinity Labels (PALs): These probes are designed to form a covalent bond with their biological target upon photoactivation. mdpi.comenamine.net A typical PAL consists of the pharmacophore (the this compound core), a photoreactive group (e.g., a diazirine, benzophenone, or aryl azide), and often a reporter tag for detection. nih.govenamine.net The diazirine is often preferred due to its small size, which minimizes perturbation of the ligand-target interaction. nih.gov The synthesis would involve preparing a derivative of the parent compound with a suitable linker to which the photoreactive moiety can be attached. researchgate.netmdpi.com

Fluorescent Probes: These probes incorporate a fluorophore (a fluorescent dye) to allow for visualization and tracking of the molecule in biological systems, such as in living cells. google.comgoogle.com The design involves tethering a fluorescent dye, such as a BODIPY, Cy3, or Cy5, to the this compound scaffold. acs.orgnih.gov A crucial aspect of the design is the inclusion of a linker that is long and flexible enough to prevent the bulky dye from interfering with target binding. nih.gov These probes are valuable for applications in fluorescence microscopy, enabling studies of receptor localization and dynamics. acs.org

| Probe Type | Key Component | Function | Example Component | Reference |

| Photoaffinity Label | Photoreactive Group | Covalently cross-links to the target upon UV irradiation. | Trifluoromethyldiazirine | nih.govmdpi.com |

| Photoaffinity Label | Reporter Tag | Enables detection and isolation of the labeled target. | Biotin, Alkyne (for click chemistry) | mdpi.com |

| Fluorescent Probe | Fluorophore | Emits light upon excitation for visualization. | BODIPY, Cy3, Cy5 | acs.orgnih.gov |

| Both | Linker | Spatially separates the pharmacophore from the tag to preserve binding. | Polyethylene glycol (PEG), Alkyl chain | nih.gov |

Mechanistic Investigations in Chemical Biology and Advanced Materials Applications

Molecular Basis of Interaction with Biological Macromolecules

No studies detailing the interaction of 4-Methoxyindoline-1-carboximidamide with enzymatic targets or receptors are present in the current body of scientific literature.

Enzyme Inhibition Mechanism Studies

There is no available research on the enzyme inhibition mechanisms of this compound, including any potential competitive, non-competitive, or irreversible binding activities.

Receptor Agonism/Antagonism Mechanisms at a Molecular Level

Information regarding the molecular mechanisms of agonism or antagonism at any receptor by this compound is not available.

Modulation of Protein-Protein Interactions

There are no published findings on the ability of this compound to modulate protein-protein interactions.

Catalytic Applications or Ligand Design for Organometallic Catalysis

There is currently no available research detailing the use of this compound as a catalyst or as a ligand in organometallic catalysis. The nitrogen-rich carboximidamide moiety, also known as a guanidine (B92328) fragment, can be a strong chelating agent for metal ions. This property is often leveraged in the design of ligands for a wide array of catalytic transformations. The indoline (B122111) nitrogen, in conjunction with the exocyclic nitrogens of the carboximidamide group, could potentially form stable complexes with transition metals.

The electronic properties of the aromatic ring, modified by the electron-donating methoxy (B1213986) group, would further influence the coordination chemistry and the reactivity of any potential metal complex. These complexes could theoretically find applications in reactions such as cross-coupling, hydrogenation, or polymerization. However, no studies have been published to validate these hypotheses.

Q & A

Q. How can researchers address challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodological Answer : Transition from batch to flow chemistry for improved heat/mass transfer. Optimize solvent recycling and catalyst recovery. Process analytical technology (PAT) ensures consistency in large-scale reactions .

Data Management and Reproducibility

- Key Tools : Utilize platforms like Chemotion ELN for data organization and RADAR4Chem for dataset sharing .

- Best Practices : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) and report detailed experimental conditions (e.g., solvent grades, reaction times) to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.